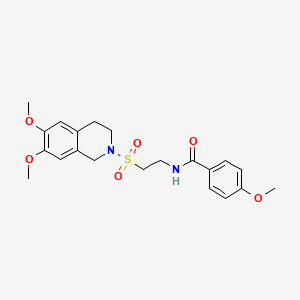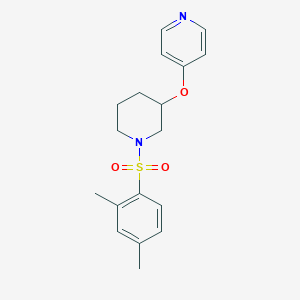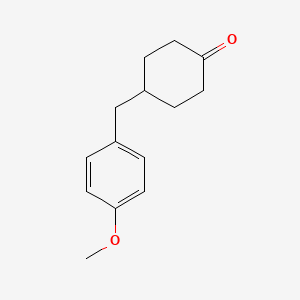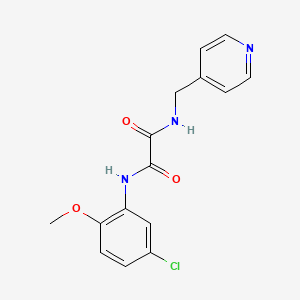
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide is an intriguing compound, capturing attention in various fields of scientific research due to its distinct chemical structure and properties. This compound features a sulfonyl ethyl linker connecting a dimethoxy-substituted isoquinoline moiety to a methoxybenzamide group, resulting in a unique arrangement that invites diverse chemical explorations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide often involves multi-step organic reactions. A typical route starts with the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline, achieved through reduction reactions of corresponding isoquinoline derivatives. The sulfonyl ethyl chain is then introduced via sulfonation reactions, followed by nucleophilic substitution to attach the methoxybenzamide group.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions is key. Using flow chemistry techniques can enhance the efficiency and yield of the compound. Catalysts and controlled reaction environments (temperature, pressure) ensure consistent production quality. The purification process usually involves column chromatography and crystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: Can convert methoxy groups to hydroxyl groups, altering its biological activity.
Reduction: Leads to the hydrogenation of double bonds within the structure.
Substitution: Halogenation or alkylation reactions are common, modifying the compound’s pharmacological profile.
Common Reagents and Conditions
Oxidation typically involves agents like m-chloroperbenzoic acid, while reduction utilizes hydrogen gas in the presence of palladium on carbon. Substitution reactions employ halides (chlorine, bromine) under Lewis acid catalysis.
Major Products
Aplicaciones Científicas De Investigación
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide has found applications across multiple disciplines:
Chemistry: Used as a model compound for studying sulfonyl and methoxy substitution effects on reactivity.
Biology: Investigated for its potential as a pharmacological agent targeting specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique mechanism of action.
Industry: Utilized in the development of novel materials and catalytic processes.
Mecanismo De Acción
The compound's mechanism of action involves interactions with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The dimethoxy and sulfonyl groups play crucial roles in these interactions, determining the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
When compared with other sulfonyl and benzamide derivatives, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide stands out due to its combined structural features. Similar compounds include:
N-(2-ethylsulfonyl)benzamides: Lacking the isoquinoline moiety, they exhibit different pharmacological profiles.
Dimethoxyisoquinoline derivatives: Without the sulfonyl and benzamide groups, their reactivity and application spectrum differ significantly.
The uniqueness of this compound lies in its integrated structure, offering diverse chemical reactivity and broad application potential.
Propiedades
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-27-18-6-4-15(5-7-18)21(24)22-9-11-30(25,26)23-10-8-16-12-19(28-2)20(29-3)13-17(16)14-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYDCWINSYBHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2943399.png)

![3-(4-isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B2943403.png)
![2-ethoxy-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylbenzene-1-sulfonamide](/img/structure/B2943404.png)
![methyl 3-({[6-(furan-3-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2943405.png)
![6-Benzyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2943408.png)

![4-[(4-bromophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one](/img/structure/B2943411.png)

![3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2943415.png)




